Lactacystin - 133343-34-7

Lactacystin

Catalog Number: EVT-272119
CAS Number: 133343-34-7
Molecular Formula: C15H24N2O7S
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lactacystin is a natural product isolated from the culture broth of Streptomyces lactacystinaeus, a bacterium. [] It is classified as a γ-lactam natural product. [] In scientific research, lactacystin is primarily used as a tool to investigate the function of the proteasome, a cellular complex responsible for degrading proteins. [, , ] Lactacystin is noted for its high specificity towards the proteasome, unlike other inhibitors that target multiple proteases. [, ] This characteristic makes it a valuable tool in dissecting the role of the proteasome in various cellular processes.

Clasto-Lactacystin β-Lactone

Compound Description: Clasto-lactacystin β-lactone is a highly potent and specific proteasome inhibitor. It is the active form of lactacystin, generated through a spontaneous conversion (lactonization) []. This compound directly interacts with and inhibits the proteasome by covalently binding to the active site N-terminal threonine residue of certain β-subunits [, ].

Clasto-Lactacystin Dihydroxy Acid

Compound Description: Clasto-lactacystin dihydroxy acid is an inactive analog of lactacystin, formed through the hydrolysis of lactacystin in aqueous solutions at pH 8 []. Unlike lactacystin and clasto-lactacystin β-lactone, this compound does not exhibit inhibitory activity against the proteasome [].

N-Acetyl-L-Cysteine

Compound Description: N-Acetyl-L-cysteine is a known antioxidant and is one of the products formed during the hydrolysis of lactacystin in aqueous solutions at pH 8 [].

Lactathione

Compound Description: Lactathione is a thioester adduct formed when clasto-lactacystin β-lactone reacts with glutathione inside cells []. It is structurally and functionally analogous to lactacystin, acting as a reservoir for the sustained release of the active β-lactone through lactonization [].

MG132

Compound Description: MG132 is a peptide aldehyde proteasome inhibitor [, ]. It inhibits proteasome activities and can induce hyperphosphorylation of HSF1, leading to the expression of heat shock proteins like hsp70 and hsp27 [].

NLVS

Compound Description: NLVS (N-acetyl-Leu-Leu-norleucinal) is another peptide aldehyde that acts as a proteasome inhibitor [, ].

Bortezomib (Velcade)

Compound Description: Bortezomib is a clinically used proteasome inhibitor prescribed for the treatment of multiple myeloma [].

Relevance: Bortezomib's clinical use in treating cancer highlights the therapeutic potential of targeting the proteasome. Its application in combination with diltiazem demonstrates a potential strategy to enhance the efficacy and potentially reduce the required dosage and side effects of this proteasome inhibitor [].

Overview

Lactacystin is a potent and selective irreversible inhibitor of the 20S proteasome, an essential component of the ubiquitin-proteasome pathway responsible for degrading misfolded or damaged proteins in eukaryotic cells. Discovered in 1991 from the soil bacterium Streptomyces lactacystinaeus, lactacystin has gained significant attention due to its unique structure and biological activity. It is classified as a lactam, which is a cyclic amide, and has been extensively studied for its role in cell biology and biochemistry.

Source and Classification

Lactacystin is sourced from Streptomyces lactacystinaeus, a bacterium known for producing various bioactive compounds. This compound belongs to the class of natural products known as secondary metabolites, which are not directly involved in the normal growth, development, or reproduction of organisms but play crucial roles in ecological interactions and have significant pharmaceutical properties.

Synthesis Analysis

The synthesis of lactacystin has been approached through various methods, reflecting its complex molecular architecture. Notable synthetic routes include:

  1. Total Synthesis: The first total synthesis was achieved in 1992, just a year after its discovery. Several synthetic strategies have since emerged, including a recent formal synthesis from L-serine that involves multiple stereocontrolled steps to produce lactam intermediates .
  2. Key Steps in Synthesis: The formal synthesis typically involves:
    • The use of specific reagents such as p-methoxybenzaldehyde and N,N-dimethylaminopyridine to facilitate key reactions.
    • The installation of functional groups that are critical for biological activity, including the formation of β-lactones .
  3. Yield and Purity: Recent methodologies have reported yields ranging from 14% to higher percentages depending on the specific synthetic route employed. High optical purity is often achieved through recrystallization techniques .
Molecular Structure Analysis

Lactacystin's molecular structure consists of two α-amino acids linked by a cyclic amide bond, forming a distinctive lactam ring. The structural formula can be represented as follows:

  • Molecular Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: 295.35 g/mol

The stereochemistry of lactacystin is critical for its biological activity, with specific configurations at various chiral centers contributing to its potency as a proteasome inhibitor .

Chemical Reactions Analysis

Lactacystin undergoes several chemical reactions that are pivotal for its activity:

  1. Proteasome Inhibition: Lactacystin binds covalently to the catalytic threonine residue within the active site of the 20S proteasome, inhibiting its peptidase activities (chymotrypsin-like, trypsin-like, and caspase-like) irreversibly .
  2. Reactivity with Other Proteins: Beyond its primary target, lactacystin may interact with other proteins involved in cellular signaling pathways, although these interactions are less characterized.
  3. Stability and Degradation: Lactacystin exhibits stability under physiological conditions but can be hydrolyzed under certain conditions, influencing its efficacy and duration of action within biological systems .
Mechanism of Action

The mechanism by which lactacystin exerts its effects involves:

  • Binding to the Proteasome: Lactacystin selectively binds to specific catalytic subunits of the 20S proteasome, modifying them through covalent attachment at the hydroxyl side chain of the amino-terminal threonine .
  • Inhibition of Proteolytic Activity: This binding results in the inhibition of proteolytic processing of ubiquitinated substrates, leading to an accumulation of proteins that would normally be degraded. This effect is particularly useful for studying protein turnover and cellular stress responses.
  • Impact on Cellular Processes: By inhibiting proteasomal degradation, lactacystin influences various cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways .
Physical and Chemical Properties Analysis

Lactacystin exhibits several notable physical and chemical properties:

  • Physical State: It is typically isolated as a solid or crystalline compound.
  • Solubility: Lactacystin is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

These properties are critical for its application in laboratory settings where precise concentrations are necessary for experimental reproducibility.

Applications

Lactacystin has several scientific applications:

  1. Research Tool: It serves as a vital tool for studying proteasome function and protein degradation pathways in various cell types.
  2. Neurobiological Studies: Lactacystin has been utilized to investigate neurodegenerative diseases by inducing proteasome inhibition in neuronal cell lines, providing insights into mechanisms underlying neurotoxicity .
  3. Drug Development: Due to its potent inhibitory effects on the proteasome, lactacystin and its analogs are being explored as potential therapeutic agents for diseases characterized by dysregulated protein homeostasis.
Discovery and Development of Lactacystin as a Pioneering Proteasome Inhibitor

Historical Context: Serendipity in Natural Product Discovery

The discovery of lactacystin stands as a paradigm of serendipity in natural product research. Discovered in 1991, this microbial metabolite emerged not through targeted antibiotic screening but through an innovative assay monitoring morphological changes in neuroblastoma cells [3] [4]. This unexpected discovery occurred against the backdrop of declining antibiotic innovation, despite the recognition that less than 1% of environmental bacteria had been cultured and evaluated for bioactive compounds [3]. Lactacystin exemplifies the research principle of "finding things without actually looking for them" – a crucial approach in natural product discovery that has yielded numerous pharmacologically significant compounds [3] [4]. Its identification highlighted the limitations of conventional screening approaches and underscored the vast untapped potential of microbial metabolites for revealing novel biological mechanisms and therapeutic targets [3].

Table 1: Notable Microbial Metabolites Discovered Through Serendipitous Approaches

CompoundDiscovery ContextPrimary Biological ActivitySignificance
LactacystinNeurite outgrowth in Neuro 2a cellsProteasome inhibitionFirst non-peptidic proteasome inhibitor
IvermectinAntiparasitic screeningGlutamate-gated chloride channel activationGlobal antiparasitic agent
StaurosporineProtein kinase C inhibitionBroad-spectrum kinase inhibitionPaved way for targeted kinase inhibitors

Initial Isolation and Characterization from Streptomyces lactacystinaeus

Lactacystin was first isolated from the fermentation broth of Streptomyces lactacystinaeus, a bacterial strain obtained from soil samples [2] [6]. Researchers at the Kitasato Institute identified this compound based on its unique ability to induce neurite outgrowth in Neuro 2a mouse neuroblastoma cells while simultaneously inhibiting cellular proliferation [2] [7]. Structural elucidation through comprehensive spectroscopic analysis, including NMR and X-ray crystallography, revealed a novel molecular architecture featuring a non-peptide skeleton composed of two α-amino acid derivatives: N-acetylcysteine and a unique pyroglutamic acid derivative [2] [7]. The absolute configuration was determined as (2R)-2-acetamido-3-{[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanyl}propanoic acid [1]. Within a remarkably short timeframe following its discovery (1991), Nobel laureate E. J. Corey accomplished the first total synthesis of lactacystin in 1992, confirming its complex stereochemistry and enabling further biological studies [1] [3].

Table 2: Key Molecular Properties of Lactacystin

PropertyValue
Molecular FormulaC₁₅H₂₄N₂O₇S
Molar Mass376.42 g·mol⁻¹
Systematic IUPAC Name(2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acid
log P0.086
Key Structural FeaturesN-acetylcysteine moiety, novel pyroglutamic acid derivative, thioester linkage

Role of the Kitasato Institute in Early Mechanistic Studies

The Kitasato Institute played a pivotal role in deciphering lactacystin's mechanism of action beyond its initial neuritogenic effects. Their innovative cellular screening approaches represented a significant departure from conventional antibiotic discovery paradigms [3]. Early mechanistic studies at Kitasato revealed that lactacystin functionally differentiated neuroblastoma cells, evidenced by significant enhancement of acetylcholineesterase activity in treated Neuro 2a cells [8]. Crucially, researchers determined that lactacystin's mechanism was distinct from other known neuritogenesis inducers like cAMP-elevating agents or protein kinase inhibitors [8]. The institute's investigations demonstrated lactacystin induced G1/G2 cell cycle arrest in Neuro 2a cells, providing the first clues to its interference with fundamental cellular processes [8]. This foundational work established the cellular phenotype that would eventually lead to the identification of the proteasome as lactacystin's molecular target by independent researchers in 1995 [1] [3]. The Kitasato group's persistence in exploring unexpected cellular effects exemplifies the institute's pioneering approach to natural products research, which also led to the discovery of other significant compounds including avermectins and staurosporine [3] [4].

The subsequent identification of the proteasome as lactacystin's target revolutionized understanding of cellular protein degradation. Researchers discovered that lactacystin undergoes spontaneous lactonization in aqueous solutions to form clasto-lactacystin β-lactone (omuralide), the biologically active species that covalently modifies the N-terminal threonine residues of specific β-subunits (primarily MB1/X and Z/β2) of the 20S proteasome core [1] [5]. This mechanism established the proteasome as a novel class of protease – an N-terminal threonine protease – fundamentally advancing the field of intracellular proteolysis [2] [7]. The covalent modification occurs via nucleophilic attack of the catalytic threonine hydroxyl group on the β-lactone carbonyl, forming an acyl-enzyme complex that irreversibly inactivates the proteolytic active sites [5]. This precise mechanism underpins lactacystin's exceptional selectivity for the proteasome over other cellular proteases [2] [5].

Properties

CAS Number

133343-34-7

Product Name

Lactacystin

IUPAC Name

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid

Molecular Formula

C15H24N2O7S

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1

InChI Key

DAQAKHDKYAWHCG-RWTHQLGUSA-N

SMILES

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O

Solubility

Soluble in DMSO

Synonyms

Lactacystin

Canonical SMILES

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.